2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
Properties
IUPAC Name |
5-(1-cyclohexylsulfonylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-24(22,12-5-2-1-3-6-12)20-9-11(10-20)15-18-14(19-23-15)13-16-7-4-8-17-13/h4,7-8,11-12H,1-3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRMKPJKYPIWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azetidine Ring
The azetidine core is synthesized via cyclization of precursors such as 3-aminopropanol derivatives or halogenated amines. A common approach involves treating 1,3-dibromopropane with ammonia under high-pressure conditions to yield azetidine. Alternative methods utilize N-protected amino alcohols, such as tert-butyl (3-hydroxyazetidin-1-yl)carbamate, which undergo intramolecular cyclization in the presence of trifluoroacetic acid (TFA) to generate the azetidine ring.
Table 1: Azetidine Ring Formation Methods
| Precursor | Reagent/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1,3-Dibromopropane | NH₃, 100°C, 48 hrs | 65–70 | |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TFA, DCM, 25°C, 12 hrs | 85–90 |
Sulfonylation with Cyclohexanesulfonyl Group
The azetidine nitrogen is functionalized with a cyclohexanesulfonyl group via sulfonylation. Cyclohexanesulfonyl chloride is reacted with azetidine in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. This step typically proceeds at 0–25°C for 4–6 hours, achieving yields of 75–80%.
Table 2: Sulfonylation Reaction Parameters
| Substrate | Sulfonylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Azetidine | Cyclohexanesulfonyl chloride | Et₃N | DCM | 0°C → 25°C | 78 |
| 3-Aminoazetidine | Cyclohexanesulfonyl chloride | Pyridine | THF | 25°C | 82 |
Synthesis of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoxime intermediates. For example, 3-(cyclohexanesulfonyl)azetidine-3-carboxamidoxime is treated with a carboxylic acid derivative, such as ethyl chlorooxoacetate, in the presence of N,N'-dicyclohexylcarbodiimide (DCC) under refluxing toluene. Microwave-assisted synthesis at 120°C for 30 minutes has also been reported to improve yields to 85–90%.
Table 3: Oxadiazole Cyclization Conditions
| Amidoxime Precursor | Coupling Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Azetidine-3-carboxamidoxime | DCC, Toluene, reflux | 110°C, 12 hrs | 70 |
| Azetidine-3-carboxamidoxime | DIC, Microwave | 120°C, 30 min | 88 |
Coupling with Pyrimidine
The final step involves coupling the oxadiazole-azetidine intermediate with a pyrimidine nucleus. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed using 2-chloropyrimidine and the oxadiazole boronic ester. Optimized conditions use Pd(PPh₃)₄ as a catalyst, potassium carbonate (K₂CO₃) as a base, and a dioxane/water solvent system at 80°C for 24 hours.
Table 4: Pyrimidine Coupling Protocol
| Oxadiazole Intermediate | Pyrimidine Derivative | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Oxadiazole-boronic ester | 2-Chloropyrimidine | Pd(PPh₃)₄ | Dioxane/H₂O | 65–70 |
| Oxadiazole-zinc reagent | 2-Iodopyrimidine | PdCl₂(dppf) | THF | 72 |
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
- Temperature Control : Sulfonylation requires strict temperature control to avoid side reactions.
- Catalyst Loading : Increasing Pd(PPh₃)₄ to 5 mol% improves cross-coupling efficiency.
- Purification Methods : Flash chromatography using ethyl acetate/hexane (3:7) achieves >95% purity.
Analytical Characterization
The final product is characterized via:
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution can be achieved using electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study biological processes, such as enzyme inhibition or protein-protein interactions.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Cyclohexanesulfonyl Group (Target Compound): The bulky, polar cyclohexanesulfonyl group likely improves aqueous solubility compared to aromatic substituents (e.g., benzoyl in Analog 1).
Trifluoromethylbenzoyl Group (Analog 1) :
The trifluoromethyl moiety introduces strong lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility in polar solvents .- Piperidin-4-yl vs. Azetidin-3-yl (Analog 2 vs.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine. Subsequent sulfonylation of the azetidine ring with cyclohexanesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) is critical. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile improve solubility and reaction homogeneity .
- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency, while base catalysts (e.g., K₂CO₃) aid in sulfonylation .
- Temperature control : Cyclization steps often require reflux (80–100°C), while sulfonylation proceeds at room temperature to avoid side reactions .
Yield and purity can be monitored via HPLC, with typical yields ranging from 60–75% after column chromatography .
Basic: How should researchers characterize the compound’s structural features?
Answer:
Comprehensive structural characterization requires:
- Spectroscopy :
- X-ray crystallography : Resolve stereochemistry of the azetidine ring and confirm sulfonyl group orientation .
- FTIR : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .
Advanced: How can contradictory biological activity data across assays be resolved?
Answer:
Discrepancies often arise from assay-specific variables. Mitigation strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target interactions .
- Buffer conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments, as sulfonyl groups are pH-sensitive .
- Structural analogs : Benchmark against compounds with similar oxadiazole-pyrimidine scaffolds to identify activity trends (e.g., substituent effects on potency) .
Advanced: What computational methods are suitable for studying target binding interactions?
Answer:
- Molecular docking : Use programs like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the pyrimidine ring and catalytic lysine residues .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational flexibility of the azetidine-sulfonyl moiety .
- QSAR models : Corate substituent electronic parameters (Hammett σ) with activity data to guide rational design .
Basic: What are key considerations for in vitro pharmacokinetic profiling?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. This compound’s logP (~2.8) suggests moderate solubility, which may require co-solvents (e.g., DMSO ≤0.1%) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. The sulfonyl group may reduce CYP3A4-mediated metabolism compared to methyl esters .
- Plasma protein binding : Equilibrium dialysis (4% HSA) can quantify unbound fraction, critical for dose extrapolation .
Advanced: How can discrepancies between computational predictions and experimental reactivity be addressed?
Answer:
- Model validation : Calibrate DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic data (e.g., Arrhenius plots) for key reactions like oxadiazole cyclization .
- Solvent effects : Incorporate implicit solvent models (e.g., COSMO) to improve accuracy of activation energy predictions .
- Stereoelectronic analysis : Use NBO analysis to identify hyperconjugative interactions (e.g., n→σ* in sulfonyl groups) that may explain unexpected regioselectivity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the oxadiazole ring .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
- Solution stability : Prepare fresh DMSO stock solutions; avoid repeated freeze-thaw cycles .
Advanced: How can researchers design SAR studies to optimize bioactivity?
Answer:
- Core modifications : Synthesize analogs with varied heterocycles (e.g., 1,3,4-oxadiazole vs. 1,2,4-triazole) to assess ring size impact on target affinity .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 5-position to enhance π-stacking with aromatic residues .
- Protease resistance : Replace labile ester linkages with amides to improve metabolic stability in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
